molecular formula C6H4BrCl2N B13923073 5-Bromo-2,3-dichloroaniline

5-Bromo-2,3-dichloroaniline

Cat. No.: B13923073
M. Wt: 240.91 g/mol
InChI Key: YQKHCZHEROVCCA-UHFFFAOYSA-N
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Description

Significance of 5-Bromo-2,3-dichloroaniline as a Research Compound

Currently, there is a lack of published research to establish the specific significance of this compound as a standalone research compound. While its isomers and other dihaloanilines are explored as intermediates in pharmaceuticals and agrochemicals, the specific contributions or potential of the 5-bromo isomer are not well-documented.

Overview of Structural Features and Their Implications for Reactivity

The structure of this compound features a benzene (B151609) ring substituted with an amino group (-NH₂), two chlorine atoms at positions 2 and 3, and a bromine atom at position 5. The presence and positions of these functional groups are expected to influence its chemical reactivity. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. However, the strong deactivating and meta-directing effects of the two chloro substituents, combined with the deactivating effect of the bromo substituent, would likely result in complex reactivity patterns. The steric hindrance from the adjacent chloro atoms could also play a significant role in its reactions. Without specific experimental data, any discussion of its reactivity remains theoretical.

Contextualization within Dihaloaniline Chemistry Research

Dihaloanilines, as a class of compounds, are of considerable interest in synthetic organic chemistry. acs.org They serve as versatile precursors for the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides. chemimpex.com For instance, various dihaloanilines are used in the synthesis of indole (B1671886) derivatives, which are important scaffolds in medicinal chemistry. acs.org The reactivity of the halogen and amino groups allows for a range of chemical transformations. However, research within this class tends to focus on more readily available or synthetically useful isomers. The specific role and comparative advantages or disadvantages of this compound within this broader research area have not been specifically elucidated in the available literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

5-bromo-2,3-dichloroaniline

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2

InChI Key

YQKHCZHEROVCCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2,3 Dichloroaniline

Direct Halogenation Approaches for Substituted Anilines

Direct halogenation of an aniline (B41778) substrate is a common method for producing haloanilines. However, the high reactivity of the aniline ring, driven by the electron-donating amino group, often presents challenges in controlling the extent and position of halogenation.

Electrophilic aromatic substitution is the fundamental mechanism for the bromination of anilines. The amino group is a powerful activating group, making the aromatic ring highly susceptible to attack by electrophiles. acs.org Common brominating agents include molecular bromine (Br₂), often in a polar solvent like water or acetic acid, and N-Bromosuccinimide (NBS). sci-hub.seorgsyn.org

The reaction with bromine water is often so rapid that it leads to the substitution of all available ortho and para positions. For instance, the bromination of aniline itself readily produces 2,4,6-tribromoaniline. youtube.com To achieve more controlled, mono-bromination, several strategies can be employed. One approach is to use a non-polar solvent like carbon disulfide (CS₂) to decrease the reactivity of bromine. youtube.com Another widely used technique is the temporary protection of the amino group, for example, by acetylation to form an acetanilide. The resulting acetamido group is less activating than the amino group, which tempers the reactivity of the ring and allows for more selective bromination, typically at the para position due to steric hindrance. The protecting group can then be removed by hydrolysis.

The primary challenge in synthesizing 5-Bromo-2,3-dichloroaniline via direct halogenation lies in achieving the correct isomer. The starting material for such a reaction would be 2,3-dichloroaniline (B127971). In this molecule, the amino group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. The two chloro groups are deactivating but also direct ortho and para to themselves.

Considering these directing effects for an electrophilic bromination of 2,3-dichloroaniline:

Position 4: This position is para to the strongly activating -NH₂ group and meta to both -Cl groups. It is electronically favored.

Position 5: This position is meta to the -NH₂ group, making it electronically disfavored for substitution.

Position 6: This position is ortho to the -NH₂ group but is also ortho to the C2-chloro substituent, leading to significant steric hindrance.

Therefore, the direct bromination of 2,3-dichloroaniline would overwhelmingly yield 4-Bromo-2,3-dichloroaniline, not the desired 5-bromo isomer.

Modern synthetic methods offer sophisticated control over regioselectivity. Catalytic systems have been developed to favor specific positions. For example, Lewis basic selenoether catalysts have been shown to provide excellent ortho-selectivity in the chlorination of anilines, overcoming the innate electronic preference for the para position. nsf.gov Similarly, iron-catalyzed reactions can also promote ortho-halogenation. nih.gov While these methods showcase advanced positional control, they are designed to overcome the natural para-directing tendency and would not be suitable for achieving substitution at the electronically disfavored meta position (C5) of 2,3-dichloroaniline.

Table 1: Research Findings on Regioselective Halogenation of Anilines

Catalyst/Reagent SystemHalogenating AgentKey FindingOutcome/SelectivityCitation
Copper Halides in Ionic LiquidCuCl₂ or CuBr₂Enables regioselective halogenation of unprotected anilines under mild conditions.High yields of para-halogenated anilines. beilstein-journals.org
Lewis Basic SelenoetherN-Chlorosuccinimide (NCS)Catalyst promotes halogenation at the ortho position.Excellent ortho-selectivities, up to >20:1 ortho/para. nsf.gov
Iron(III) TosylateTrichloroisocyanuric Acid (TCCA)Iron catalysis directs chlorination to the ortho position.High ortho-selectivity (o/p = 90/10) for N-methylaniline. nih.gov
PEG-400 (LAG agent)N-Halosuccinimides (NXS)Mechanochemical grinding method provides control via stoichiometry.Almost exclusive para-selectivity for mono- and dihalogenations. beilstein-journals.org

Transformations from Precursor Compounds

Given the challenges of direct halogenation, the synthesis of this compound is more practically achieved through multi-step pathways starting from specifically chosen precursors. These routes build the molecule by introducing the functional groups in a controlled sequence.

The Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring by replacing a diazonium salt group (-N₂⁺). byjus.commasterorganicchemistry.com This diazonium salt is prepared from a primary aromatic amine through a process called diazotization, which involves treatment with nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. masterorganicchemistry.com

This reaction is typically not used to introduce the bromine at the C5 position of a pre-formed 2,3-dichloroaniline. Instead, it is invaluable for preparing the necessary precursors. For example, a key intermediate for one synthetic route is 1-bromo-2,3-dichlorobenzene. This can be synthesized from commercially available 2,3-dichloroaniline via a Sandmeyer reaction, where the amino group is replaced with a bromine atom using copper(I) bromide (CuBr) as a catalyst. google.com Once this precursor is formed, subsequent nitration and reduction steps can be performed to yield the final product. The Sandmeyer reaction is thus critical for establishing the correct halogen substitution pattern on the benzene (B151609) ring before the introduction of the amine functionality.

The most feasible and common route to this compound involves the reduction of a nitro-aromatic precursor. The key intermediate for this pathway is 5-Bromo-2,3-dichloro-1-nitrobenzene . The synthesis proceeds by first establishing the bromo- and chloro-substituents on the ring, followed by nitration, and finally, reduction of the nitro group to an amine.

The reduction of the nitro group is a well-established and reliable transformation. A wide variety of reagents and conditions can accomplish this, allowing for compatibility with the existing halogen substituents. doi.orgorganic-chemistry.org Catalytic hydrogenation is a common industrial method, often employing catalysts like palladium on carbon (Pd/C) or platinum under a hydrogen atmosphere. chemicalbook.com Other methods include the use of metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or metal-free reducing agents. doi.orgorganic-chemistry.org The choice of method can depend on the desired scale, functional group tolerance, and environmental considerations. For instance, recent research has focused on metal-free reductions using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) in base, which offers high chemoselectivity. doi.org

Table 2: Research Findings on Reductive Methods for Aromatic Nitro Compounds

Reducing Agent/SystemCatalyst/ConditionsKey FeatureCitation
Hydrogen (H₂)Pd/CWidely used, efficient catalytic method. chemicalbook.com
Bis(pinacolato)diboron (B₂pin₂)NaOH, MeOH/H₂ORapid, metal-free reduction completed in 15 minutes at 50 °C. Tolerates sensitive functional groups. doi.org
Tetrahydroxydiboron4,4′-bipyridine (organocatalyst)Metal-free, highly chemoselective reduction at room temperature. organic-chemistry.org
Sodium ArseniteAlkaline solutionClassical method for reducing chloronitrobenzenes. cdnsciencepub.com
Electrochemical ReductionSulfuric acid solutionAn electrochemical approach for reducing dichloronitrobenzene. researchgate.net

Advanced and Sustainable Synthetic Routes

Modern organic synthesis emphasizes the development of routes that are not only efficient but also environmentally benign. These "green chemistry" principles can be applied to the synthesis of halogenated anilines.

Sustainable approaches often focus on reducing waste, avoiding hazardous solvents, and using milder reaction conditions. For the halogenation steps, mechanochemistry, which involves reactions conducted by grinding solids together, can eliminate the need for bulk solvents. beilstein-journals.org Using polyethylene (B3416737) glycol (PEG) as a liquid-assisted grinding (LAG) agent with N-halosuccinimides has been shown to provide excellent yields and regioselectivity in a sustainable manner. beilstein-journals.org Another approach is to use water as a solvent, which is environmentally friendly. Thermo-regulated regioselective halogenations of anilines have been successfully carried out in water using recoverable Lewis base adducts. rsc.org

Catalytic Synthetic Methods

The direct catalytic halogenation of an aniline derivative is a primary consideration for the synthesis of a haloaniline. In the case of producing this compound, the logical starting material would be 2,3-dichloroaniline. The primary challenge in such a direct approach lies in controlling the regioselectivity of the bromination reaction.

The directing effects of the substituents on the aromatic ring of 2,3-dichloroaniline are complex. The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. Conversely, the chloro (-Cl) groups are deactivating yet also ortho, para-directing. The interplay of these effects dictates the position of electrophilic substitution.

In 2,3-dichloroaniline, the potential sites for bromination are positions 4, 5, and 6.

Position 4: This site is para to the strongly activating amino group and ortho to the chloro group at position 3.

Position 6: This site is ortho to the amino group and ortho to the chloro group at position 2.

Position 5: This site is meta to the amino group and positioned between the two chloro substituents.

Given these electronic and steric factors, electrophilic bromination is most likely to occur at positions 4 and 6, which are activated by the amino group. The synthesis of 4,6-dibromo-2,3-dichloroaniline (B144262) proceeds from the bromination of 2,3-dichloroaniline, which supports the higher reactivity of these positions. The formation of the 5-bromo isomer would be electronically disfavored as it is meta to the activating amino group.

While various catalytic systems are known to influence the regioselectivity of halogenation, including the use of different Lewis acid catalysts or solvent systems like ionic liquids, a method that selectively yields the 5-bromo isomer via direct catalytic bromination of 2,3-dichloroaniline is not well-documented. nih.gov Such a reaction would likely produce a mixture of isomers, necessitating a complex purification process to isolate the desired product.

Multi-Step Synthesis and Optimization Studies

A multi-step synthesis offers a more strategic approach to overcoming the challenge of regioselectivity. By introducing functional groups in a specific order or by using protecting groups, a synthetic route can be designed to favor the formation of the desired isomer. libretexts.org Although a specific optimized multi-step synthesis for this compound is not detailed in the literature, a plausible pathway can be proposed based on common organic transformations.

A hypothetical multi-step synthesis could start from a more appropriately substituted precursor, such as a nitrobenzene (B124822) derivative, where the nitro group can be used to direct subsequent substitutions before being reduced to an aniline.

Proposed Multi-Step Synthetic Route:

Nitration of 1,2-Dichlorobenzene: The synthesis could commence with the nitration of 1,2-dichlorobenzene. Using an anhydrous mixture of nitric acid, sulfuric acid, and phosphoric acid can influence the isomer ratio, favoring the formation of 2,3-dichloronitrobenzene (B165493) over the 3,4-isomer. google.com

Bromination of 2,3-Dichloronitrobenzene: The next step would involve the bromination of the resulting 2,3-dichloronitrobenzene. In this intermediate, the nitro group is a strong deactivating group and is meta-directing. The chloro groups are deactivating but ortho, para-directing. The position meta to the nitro group and ortho to the chloro at C3 is position 5. This makes the introduction of a bromine atom at the 5-position feasible, leading to the formation of 5-bromo-2,3-dichloro-1-nitrobenzene.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group in 5-bromo-2,3-dichloro-1-nitrobenzene to an amino group to yield the target compound, this compound. This reduction can be achieved using various established methods, such as catalytic hydrogenation with a platinum-on-carbon catalyst or using reducing agents like tin(II) chloride in hydrochloric acid. cdnsciencepub.com

Optimization Studies:

Optimization of this proposed multi-step synthesis would involve a detailed investigation of each step.

For the bromination step , key parameters to optimize would include the choice of brominating agent and the reaction conditions. A comparative study, as outlined in the hypothetical data table below, could be performed.

Table 1: Hypothetical Optimization of the Bromination of 2,3-Dichloronitrobenzene
EntryBrominating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield of 5-Bromo Isomer (%)
1Br₂FeBr₃ / Dichloroethane256Data not available
2Br₂FeBr₃ / Dichloroethane504Data not available
3N-Bromosuccinimide (NBS)Sulfuric Acid258Data not available
4N-Bromosuccinimide (NBS)Trifluoroacetic Acid405Data not available

For the reduction step , optimization would focus on maximizing the yield of the desired aniline while minimizing side reactions, such as dehalogenation. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that would need to be fine-tuned. cdnsciencepub.com

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2,3 Dichloroaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, usually a halide. fishersci.selibretexts.org This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

In 5-Bromo-2,3-dichloroaniline, the aromatic ring is substituted with halogens, but it lacks the strong nitro-type activating groups that facilitate classical SNA r reactions. libretexts.org The presence of the electron-donating amino group further disfavors this pathway by increasing the electron density of the ring, making it less susceptible to attack by nucleophiles.

Direct displacement of the bromine or chlorine atoms on this compound via a classical addition-elimination SNA r mechanism is generally unfavorable under standard conditions. The absence of potent electron-withdrawing groups ortho or para to any of the halogens means the activation energy for the formation of the required anionic intermediate is prohibitively high. libretexts.org Consequently, introducing other functional groups through the direct displacement of its halogens is challenging and not a commonly reported synthetic route.

Table 1: Predicted Susceptibility of Halogens to Nucleophilic Aromatic Substitution

Position Halogen Activating/Deactivating Groups (Ortho/Para) Predicted Reactivity Rationale
C2 Chlorine None Very Low No strong electron-withdrawing groups in the required ortho/para positions to stabilize an anionic intermediate. libretexts.org
C3 Chlorine None Very Low No strong electron-withdrawing groups in the required ortho/para positions to stabilize an anionic intermediate. libretexts.org
C5 Bromine None Very Low No strong electron-withdrawing groups in the required ortho/para positions to stabilize an anionic intermediate. libretexts.org

While the aromatic ring itself is resistant to nucleophilic attack, the primary amine (-NH2) group is a site of significant reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to readily participate in reactions to form a variety of derivatives. These reactions are fundamental to modifying anilines but are reactions of the substituent, not nucleophilic substitutions on the aromatic ring itself.

Common functionalization reactions for the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. This is often used as a protecting group strategy to moderate the activating effect of the amine during subsequent reactions like nitration or halogenation.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. However, polyalkylation is a common side reaction that can be difficult to control. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides.

Electrophilic Aromatic Substitution Reactivity Profile

Electrophilic aromatic substitution (SEAr) involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. wikipedia.orgminia.edu.eg The outcome of such reactions on this compound is governed by the directing effects of the existing substituents. The amino group is a strongly activating ortho-, para-director, while the halogens are deactivating but also ortho-, para-directors. byjus.com

The powerful activating effect of the -NH2 group at C1 dominates, directing incoming electrophiles primarily to the C4 and C6 positions.

Position C4: Para to the -NH2 group.

Position C6: Ortho to the -NH2 group.

Steric hindrance from the adjacent chlorine atom at C2 may slightly disfavor substitution at the C6 position compared to the C4 position.

Table 2: Analysis of Positions for Electrophilic Attack

Position Relation to -NH2 Group Relation to Halogens Predicted Suitability for SEAr Rationale
C4 Para Meta to C3-Cl, Ortho to C5-Br High Strongly activated by the para -NH2 group. youtube.com
C6 Ortho Meta to C5-Br, Ortho to C2-Cl Moderate to High Strongly activated by the ortho -NH2 group, but may experience some steric hindrance from the C2-Cl. youtube.com

Further halogenation, such as bromination or chlorination, is an example of an electrophilic aromatic substitution reaction. libretexts.org Given the directing effects of the substituents on this compound, an incoming halogen atom would be directed to the C4 or C6 positions. The reaction typically proceeds readily due to the activating nature of the aniline (B41778), often without the need for a Lewis acid catalyst that is required for less activated rings. byjus.com For instance, bromination of anilines can often be achieved with bromine in a solvent like acetic acid. orgsyn.org

Nitration and sulfonation are also classic electrophilic aromatic substitution reactions. wikipedia.org However, these reactions are typically carried out in strong acidic conditions (e.g., HNO3/H2SO4 for nitration, fuming H2SO4 for sulfonation). Under such conditions, the basic amino group is protonated to form an anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director, which would fundamentally alter the reactivity and regioselectivity of the substitution. To avoid this, the amino group is often first protected, for example, by acylation, before carrying out nitration or sulfonation.

Oxidation and Reduction Chemistry

The chemistry of this compound also includes oxidation and reduction reactions targeting either the aniline functional group or the halogen substituents.

Oxidation: Aromatic amines are susceptible to oxidation, and can form a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of colored polymeric materials, while stronger oxidizing agents can lead to the degradation of the aromatic ring.

Reduction: Two primary modes of reduction are relevant:

Reductive Dehalogenation: The chlorine and bromine atoms can be removed through catalytic hydrogenation. This process replaces the C-X bond with a C-H bond. Studies on the closely related 2,3-dichloroaniline (B127971) have shown its complete reductive dechlorination to aniline under specific anaerobic conditions, suggesting that the halogens on the 5-bromo analogue could be similarly removed. nih.gov

Reductive Deamination (via Diazotization): The amino group can be converted into a diazonium salt (-N2+) by treatment with nitrous acid (e.g., NaNO2 in strong acid) at low temperatures. google.com This diazonium intermediate is highly versatile and can be subsequently removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H3PO2). google.comwipo.int This two-step sequence provides a method to synthesize 1-Bromo-2,3-dichlorobenzene from this compound.

Controlled Oxidation Pathways

The oxidation of substituted anilines can lead to a variety of products depending on the oxidant and reaction conditions. For polychlorinated anilines, oxidation reactions can be complex. While specific studies on the controlled oxidation of this compound are not extensively documented in readily available literature, general principles of aniline oxidation suggest potential pathways. Strong oxidizing agents can lead to the formation of colored polymeric materials or quinone-like structures. The presence of multiple halogen substituents influences the electron density of the aromatic ring, thereby affecting its susceptibility to oxidation. For instance, the oxidation of p-chloroaniline by chromic acid has been reported to yield p,p'-dichloro azobenzene. The reaction kinetics are influenced by the concentration of the oxidant, the substrate, and the acidity of the medium.

Reductive Dehalogenation and Other Reduction Transformations

Reductive dehalogenation is a significant transformation for halogenated aromatic compounds. In the context of this compound, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective transformations. Generally, the C-Br bond is more susceptible to cleavage than the C-Cl bond under typical reductive conditions, such as catalytic hydrogenation. This selectivity is valuable for stepwise functionalization of the molecule.

Studies on related compounds, such as the reductive dehalogenation of aryl bromides and chlorides, indicate that bromides can be selectively reduced in the presence of chlorides using catalytic hydrogenation with palladium on carbon (Pd/C) under neutral conditions. researchwithrutgers.comorganic-chemistry.orgresearchgate.net This suggests that this compound could potentially be converted to 2,3-dichloroaniline.

Furthermore, microbial reductive dehalogenation has been observed for dichloroanilines, where anaerobic microorganisms can sequentially remove chlorine atoms. wikipedia.org While not specific to the bromo- and chloro-substituted aniline , this highlights a potential bioremediation pathway for related compounds.

Metal-Catalyzed Coupling Reactions

The halogen substituents on this compound serve as handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. wikipedia.org For this compound, the more reactive C-Br bond would be the primary site for Suzuki coupling. By selecting appropriate reaction conditions, including the palladium catalyst, ligand, and base, it is possible to achieve selective coupling at the 5-position. fishersci.co.ukorganic-chemistry.org The reaction is widely used for the synthesis of biaryl compounds. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Similar to the Suzuki reaction, the C-Br bond of this compound would be the expected site of reaction, allowing for the introduction of an alkynyl group. The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.orglibretexts.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgwiley.comlibretexts.org The Buchwald-Hartwig amination of this compound would likely occur selectively at the C-Br bond, enabling the synthesis of various N-aryl derivatives. organic-chemistry.orgrsc.org The choice of ligand is crucial for the efficiency and scope of this reaction. wiley.com

A summary of the expected selectivity in these cross-coupling reactions is presented in the table below.

Cross-Coupling ReactionReactive Site on this compoundExpected Product Type
Suzuki-MiyauraC-Br5-Aryl-2,3-dichloroaniline
SonogashiraC-Br5-Alkynyl-2,3-dichloroaniline
Buchwald-HartwigC-BrN-(2,3-dichloro-5-aminophenyl)amine derivative

C-H Activation and Functionalization Research

Direct C-H activation and functionalization have emerged as powerful strategies in organic synthesis to modify complex molecules without the need for pre-installed functional groups. yale.edunih.govyoutube.com For anilines, the amino group can act as a directing group to guide the functionalization to the ortho C-H bonds. kcl.ac.ukresearchgate.net In the case of this compound, the positions ortho to the amino group are substituted with chlorine atoms. Therefore, direct C-H activation would likely target the C-H bond at the 4 or 6-position. Research in this area for polychlorinated anilines is still developing, and the electronic and steric effects of the existing halogen substituents would play a significant role in the regioselectivity and efficiency of such reactions.

Derivatization and Analog Development of 5 Bromo 2,3 Dichloroaniline for Academic Exploration

Synthesis of Schiff Bases and Related Iminated Systems

The primary amino group of 5-Bromo-2,3-dichloroaniline is readily available for condensation reactions with various carbonyl compounds to form Schiff bases, or imines. This reaction is a fundamental transformation in organic chemistry, typically catalyzed by a few drops of acid and proceeding via a tetrahedral intermediate followed by dehydration.

Drawing parallels from studies on the closely related 2,3-dichloroaniline (B127971), it is expected that this compound will react efficiently with a range of carbonyl compounds including substituted benzaldehydes, acetophenones, and isatin (B1672199) in an ethanol (B145695) medium. scispace.com The general reaction involves refluxing the aniline (B41778) with the chosen carbonyl compound, often leading to the spontaneous precipitation of the Schiff base product upon cooling. scispace.comvdoc.pub The progress of the reaction can be monitored using thin-layer chromatography (TLC). The resulting imines, such as (E)-N-(substituted-benzylidene)-5-bromo-2,3-dichloroaniline, are valuable intermediates themselves, primed for further cyclization or complexation reactions.

Formation of Nitrogen-Containing Heterocyclic Scaffolds

The structural framework of this compound is an excellent precursor for building more complex, nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry.

Indole (B1671886) Derivatives Synthesis

A powerful method for constructing indole rings from anilines is the palladium-catalyzed Sonogashira cross-coupling followed by a subsequent cyclization. Research by Yamaguchi and Manabe demonstrated the synthesis of 4-chloroindoles from N-protected 2,3-dichloroaniline derivatives and terminal alkynes. asianpubs.orgwikipedia.org This methodology can be directly applied to N-tosyl-5-bromo-2,3-dichloroaniline.

The proposed reaction would involve an initial ortho-selective Sonogashira coupling of the aniline with a terminal alkyne, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand like dicyclohexyl(dihydroxyterphenyl)phosphine (Cy-DHTP). asianpubs.orgwikipedia.org This is followed by an intramolecular cyclization to furnish the indole ring. This approach would yield 7-bromo-4-chloro-2-substituted indoles, providing a regioselective route to highly functionalized indole systems that retain the bromine atom for further synthetic diversification, such as subsequent Suzuki-Miyaura coupling reactions. wikipedia.org

Pyrimidine (B1678525) and Pyridine (B92270) Architectures

The synthesis of pyrimidine and pyridine rings often involves the condensation of an amine-containing fragment with a 1,3-dicarbonyl compound or its equivalent. While direct examples starting from this compound are scarce, established synthetic protocols allow for a logical projection of its utility.

For pyrimidine synthesis, one general approach involves the reaction of an amidine with a β-dicarbonyl compound. Alternatively, anilines can be used in multicomponent reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and a methine equivalent can produce 4-arylpyrimidines. organic-chemistry.org Applying this to this compound, after its conversion to a suitable amidine or use in a multicomponent setup, could yield pyrimidines bearing the 5-bromo-2,3-dichlorophenyl substituent.

For pyridine ring formation, classic methods like the Skraup synthesis, which produces quinolines (a fused pyridine system), are relevant. The reaction of 3,4-dichloroaniline (B118046) in a Skraup reaction is known to produce a mixture of 2,4,5,6-tetrachloroquinoline and 2,4,6,7-tetrachloroquinoline. rsc.org By analogy, the reaction of this compound with glycerol (B35011) under acidic, oxidizing conditions would be expected to produce a mixture of isomeric bromo-dichloro-quinolines. More modern approaches, such as the photoredox-induced Meerwein arylation, allow for the C-H arylation of pyridines using anilines that are converted to diazonium salts in situ, offering a sustainable method for creating 2-arylpyridines. acs.org

Other Fused and Bridged Heterocyclic Systems

Beyond indoles and pyridines, this compound can be a building block for other fused heterocycles like quinoxalines. Quinoxalines are typically synthesized via the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound like glyoxal (B1671930) or oxalic acid. organic-chemistry.orgambeed.com

To utilize this compound for this purpose, it would first need to be converted to its corresponding o-phenylenediamine derivative, 5-bromo-2,3-dichlorobenzene-1,2-diamine. This could potentially be achieved through a nitration reaction directed at the 6-position, followed by reduction of the nitro group. The resulting diamine could then be condensed with a suitable dicarbonyl compound to yield 6-bromo-7,8-dichloroquinoxaline derivatives. A one-pot method using silica (B1680970) gel or methanesulfonic acid as a catalyst for the condensation of o-phenylenediamines with oxalic acid followed by chlorination with phosphorus oxychloride has been reported to produce 2,3-dichloroquinoxalines in high yield. ambeed.com

Development of Conjugates and Polymeric Precursors

Preparation of Functionalized Aniline Conjugates

The nucleophilic amino group of this compound is well-suited for acylation reactions to form amide bond conjugates. Due to the electron-withdrawing nature of the two chloro substituents, this aniline is less reactive than aniline itself. Therefore, robust coupling protocols are often required.

Protocols developed for amide coupling with sterically hindered and electron-deficient amines are particularly relevant. core.ac.uk One such method involves the in situ formation of acyl fluorides from carboxylic acids, which then react with the amine at elevated temperatures. core.ac.uk Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can also be employed to facilitate the formation of an amide bond between a carboxylic acid and this compound. For example, the synthesis of N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide is achieved by reacting 2,3-dichloroaniline with the corresponding acid chloride. This demonstrates a viable pathway for creating functionalized conjugates.

Advancements in Materials Science: The Untapped Potential of this compound in Monomer Synthesis

Despite extensive research into halogenated compounds for the development of advanced materials, scientific literature currently lacks specific studies on the direct use of this compound as a monomer for creating high-performance polymers and other advanced materials. While its isomers and related chloroaniline compounds have found applications as intermediates and building blocks, the academic exploration of this compound in the realm of polymer chemistry remains a nascent field.

Halogenated anilines are a known class of compounds utilized in the synthesis of a variety of organic materials, including dyes, pigments, and pharmaceuticals. chemimpex.comlookchem.comnih.gov In the context of materials science, the substitution pattern of halogens on the aniline ring is a critical determinant of the physicochemical properties of any resulting polymers. These properties can include thermal stability, flame retardancy, and electronic conductivity.

For instance, various dichloroanilines have been successfully polymerized or copolymerized to create derivatives of polyaniline, a well-known conducting polymer. nih.govresearchgate.net The presence and position of chlorine atoms can influence the polymer's solubility, processability, and electrical characteristics. Furthermore, the bromine atom in a molecule like this compound offers a reactive site for further functionalization through cross-coupling reactions, a common strategy for designing complex monomers. mdpi.commdpi.com

Research on related compounds, such as other brominated and chlorinated anilines, demonstrates the potential pathways through which this compound could be theoretically utilized. The amino group can undergo condensation reactions to form Schiff bases, which themselves can be building blocks for poly(azomethine)s or other polymers. nih.govresearchgate.netresearchgate.net

However, a thorough review of current scientific databases and patent literature reveals a gap in the specific investigation of this compound for monomer synthesis. There are no detailed research findings or data tables available that are dedicated to the polymerization of this particular compound or the characterization of materials derived from it. The academic community has yet to publish direct research on this front.

This lack of specific data underscores an area ripe for future investigation. The unique substitution pattern of this compound could lead to the development of novel polymers with distinct properties. Future research could explore its polymerization through oxidative coupling or its derivatization into more complex, functional monomers for applications in electronics, aerospace, or other high-performance sectors.

Based on the available scientific literature, a data table for monomers derived from this compound and their resulting polymer properties cannot be compiled at this time.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 2,3 Dichloroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 5-Bromo-2,3-dichloroaniline is defined by the signals from its aromatic protons and the amine (NH₂) group. The aromatic region is particularly informative. Due to the substitution pattern, two protons remain on the benzene (B151609) ring at positions C4 and C6. These protons are adjacent to each other and will appear as a pair of doublets due to spin-spin coupling. The proton at C6, being flanked by a bromine atom and a carbon, will have a different chemical environment from the proton at C4, which is adjacent to the bromine and an amino-group-bearing carbon. This results in distinct chemical shifts for H-4 and H-6. The amine protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms of the benzene ring, confirming the molecule's asymmetry. The chemical shifts of these carbons are heavily influenced by the attached substituents. Carbons bonded to the electronegative chlorine and bromine atoms (C2, C3, and C5) are shifted downfield. Conversely, the carbon attached to the electron-donating amino group (C1) is shifted upfield relative to unsubstituted benzene. The specific assignments require more advanced techniques but provide a unique fingerprint of the substitution pattern.

While specific, experimentally verified high-resolution NMR data for this compound is not widely published in readily accessible literature, the expected chemical shifts can be predicted based on established principles and data from similar halogenated anilines. researchgate.netcore.ac.ukrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹H H-4 ~7.3 d
¹H H-6 ~7.0 d
¹H NH₂ ~4.5-5.5 br s
¹³C C-1 ~145 s
¹³C C-2 ~120 s
¹³C C-3 ~135 s
¹³C C-4 ~130 d
¹³C C-5 ~115 s
¹³C C-6 ~125 d

To move from predicted to confirmed assignments, two-dimensional (2D) NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, definitively proving their adjacent relationship on the aromatic ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. The HSQC spectrum would show a correlation between the ¹H signal for H-4 and the ¹³C signal for C-4, and another between H-6 and C-6, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial long-range (2-3 bond) ¹H-¹³C correlation data, which is essential for assigning the quaternary (non-protonated) carbons. For instance, the H-4 proton would show correlations to C-2, C-3, and C-5, while the H-6 proton would correlate to C-1 and C-5. The amine protons could show correlations to C-1 and C-2. By piecing together this connectivity puzzle, a complete and verified assignment of all carbon and proton signals can be achieved. nih.gov

Vibrational Spectroscopy

FTIR spectroscopy is a powerful method for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the amine (NH₂) group, the aromatic ring, and the carbon-halogen bonds. globalresearchonline.net

N-H Stretching: The primary amine gives rise to two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C Ring Stretching: The stretching vibrations of the aromatic ring itself are observed in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the NH₂ group results in an absorption band around 1600 cm⁻¹. researchgate.net

C-N Stretching: The stretching of the carbon-nitrogen bond is typically found in the 1250-1350 cm⁻¹ range.

Carbon-Halogen Stretching: The C-Cl and C-Br stretching vibrations are located in the fingerprint region of the spectrum, generally below 800 cm⁻¹. researchgate.net These bands can be useful for confirming the presence of the halogens.

Table 2: Characteristic FTIR Frequencies for this compound Note: Based on typical values for halogenated anilines. globalresearchonline.netrsc.org

Wavenumber (cm⁻¹) Vibrational Assignment
3450-3400 N-H Asymmetric Stretch
3370-3320 N-H Symmetric Stretch
3100-3000 Aromatic C-H Stretch
~1620 N-H Scissoring (Bending)
1600-1450 Aromatic C=C Ring Stretch
~1300 C-N Stretch
800-650 C-Cl Stretch
700-550 C-Br Stretch

Raman spectroscopy provides information that is complementary to FTIR. While FTIR measures absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra. For this compound, this would include the symmetric breathing mode of the aromatic ring and the carbon-halogen stretches, making Raman a valuable tool for confirming the identity of the halogen substituents. researchgate.netdoi.org

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can determine the exact spatial coordinates of each atom, yielding definitive information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would provide:

Unambiguous confirmation of the substitution pattern on the benzene ring.

Precise bond lengths for C-C, C-N, C-H, C-Cl, and C-Br bonds. researchgate.net

Valuable data on bond angles within the aromatic ring and the geometry of the amine group.

Insight into the crystal packing and any intermolecular forces, such as hydrogen bonding involving the amine group or halogen bonding.

While crystallographic data for many substituted anilines exist, a specific structure for this compound (CAS No. 1377249-82-5) is not available in major public databases as of this writing. However, studies on similar compounds like 2,6-dichloroaniline (B118687) show they often crystallize in monoclinic or orthorhombic systems. cambridge.org A crystal structure would be the ultimate arbiter of its solid-state conformation.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

No publicly available single crystal X-ray diffraction data for this compound could be located. This technique would be essential for unambiguously determining the molecule's three-dimensional structure, including bond lengths, bond angles, and the precise arrangement of the bromine and chlorine atoms relative to the aniline (B41778) ring. Such data would also reveal the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Powder X-ray Diffraction for Crystalline Phase Analysis

There is no available powder X-ray diffraction (PXRD) data for this compound. PXRD patterns are crucial for identifying the crystalline phases of a compound and can be used for quality control and to study polymorphism. A PXRD pattern for this compound would provide characteristic peak positions and intensities corresponding to its crystal lattice spacings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis spectroscopic data for this compound, detailing its electronic transitions, is not available. This analytical method is used to understand the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum would show absorption maxima (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions, within the aromatic system, providing insights into the effects of the halogen substituents on the electronic properties of the aniline chromophore.

Theoretical and Computational Chemistry Studies on 5 Bromo 2,3 Dichloroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) for a given molecular system. For halogenated anilines, two primary types of quantum chemical calculations are typically employed: Density Functional Theory (DFT) and Ab Initio methods. mjcce.org.mk

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the equilibrium geometry of molecules. researchgate.net For 5-Bromo-2,3-dichloroaniline, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—the structure with the minimum energy. nanobe.orgbohrium.com

This optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached. The results provide precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amino (-NH2) group with respect to the benzene (B151609) ring is a key structural parameter that would be determined. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Halogenated Aniline (B41778) Note: The following data is representative of typical DFT calculation results for halogenated anilines and is not specific to this compound.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C-N~1.40
C-Cl~1.74
C-Br~1.90
N-H~1.01
Bond Angles (°) C-C-N~120
H-N-H~112
C-C-Cl~120
C-C-Br~119

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF) are foundational, though more advanced and accurate methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used for more precise electronic structure analysis. researchgate.net

Electronic Structure and Reactivity Descriptors

Based on the electronic structure obtained from quantum calculations, several descriptors can be derived to predict the chemical reactivity and kinetic stability of the molecule.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. bohrium.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance. Theoretical studies on similar compounds show that the HOMO is typically distributed over the aniline ring and the amino group, while the LUMO is spread across the aromatic system. nanobe.org

Table 2: Illustrative Frontier Orbital Data Note: This table shows the type of data generated from a HOMO-LUMO analysis. The values are for illustrative purposes only.

ParameterDescriptionTypical Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.0 to -5.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5
Energy Gap (ΔE) LUMO-HOMO Energy Difference4.0 to 5.0

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by converting the calculated molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals. nanobe.org This method is used to study intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital.

The Molecular Electrostatic Potential (MESP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netbohrium.com It maps the electrostatic potential onto the electron density surface of the molecule.

Different colors represent different potential values:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In anilines, this area is typically found around the nitrogen atom of the amino group.

Blue regions indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. These are often located around the hydrogen atoms of the amino group.

Green regions represent neutral or weakly interacting areas.

For this compound, the MESP surface would clearly illustrate the electron-rich nature of the amino group and the influence of the electron-withdrawing halogen atoms on the electrostatic potential of the aromatic ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be correlated with experimental findings to confirm structural assignments and understand electronic transitions.

The simulation of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra, is a common application of computational chemistry. rsc.org These simulations help in the assignment of vibrational modes to the experimentally observed absorption bands. canterbury.ac.nz For substituted anilines, DFT calculations have been shown to provide reliable vibrational frequencies. researchgate.net

Typically, the geometry of the this compound molecule would first be optimized using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). bohrium.comresearchgate.net Following optimization, frequency calculations are performed to yield the theoretical vibrational wavenumbers. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, improving the agreement with experimental data. indexcopernicus.com

The table below illustrates a hypothetical correlation between experimental and scaled computational vibrational frequencies for key functional groups in a molecule like this compound, based on data from related compounds. researchgate.netresearchgate.net

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT/B3LYP (cm⁻¹)Assignment
N-H Asymmetric Stretch~3480~3475Stretching of the amine group's N-H bonds
N-H Symmetric Stretch~3390~3385Stretching of the amine group's N-H bonds
C-N Stretch~1300~1295Stretching of the carbon-nitrogen bond
C-Cl Stretch~800-600~790, ~610Stretching of the carbon-chlorine bonds
C-Br Stretch~700-500~650Stretching of the carbon-bromine bond

This table is illustrative and compiled from typical values for similar compounds.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). conicet.gov.ar These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations would reveal the electronic transitions, typically π → π* and n → π*, responsible for its UV-Vis absorption. researchgate.net The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM), as solvents can influence the absorption spectrum. researchgate.net

The predicted λmax values can be compared with experimental spectra to understand the electronic structure and transitions within the molecule. The table below shows representative data for substituted anilines.

SolventCalculated λmax (nm)Experimental λmax (nm)Electronic Transition
Gas Phase~290-π → π
Ethanol (B145695)~295~298π → π
Cyclohexane~292~294π → π*

This table is illustrative and based on data for similar aromatic amines.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. sci-hub.se For this compound, computational studies could elucidate the mechanisms of various reactions, such as electrophilic substitution or nucleophilic substitution.

For instance, in an electrophilic bromination reaction, computational modeling could map out the potential energy surface, identifying the intermediates and the transition state for the addition of a bromine atom to the aromatic ring. sci-hub.se DFT calculations can determine the relative energies of possible intermediates, thus predicting the regioselectivity of the reaction. researchgate.net

Another area of study could be the mechanism of its use in the synthesis of other compounds, such as Schiff bases or metal complexes. growingscience.comnih.gov For example, the reaction of this compound with an aldehyde to form a Schiff base involves a series of steps including nucleophilic attack by the amine, formation of a carbinolamine intermediate, and subsequent dehydration. Computational modeling can provide the energy profile for this entire pathway.

Furthermore, computational studies can explore the mechanisms of reactions where anilines are used as precursors for more complex molecules. For example, the alkylation of anilines can be modeled to understand the factors controlling mono- versus di-alkylation.

Analytical Method Development and Validation for 5 Bromo 2,3 Dichloroaniline in Research Environments

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of 5-Bromo-2,3-dichloroaniline from complex matrices. The polar nature of substituted anilines can present challenges for certain chromatographic techniques without derivatization. oup.com However, various methods have been developed to achieve effective separation.

Gas Chromatography (GC) with Selective Detection (e.g., ECD, NPD)

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For halogenated anilines like this compound, GC coupled with selective detectors offers high sensitivity and specificity.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for detecting this compound. The presence of bromine and chlorine atoms in the molecule leads to a strong response from the ECD. Derivatization of the amine group, for instance with heptafluorobutyric anhydride (B1165640) (HFBA), can further enhance detectability. nih.gov A method for determining chloroanilines in drinking water involved bromination to form derivatives that were then analyzed by GC-ECD, achieving low detection limits. researchgate.net

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for nitrogen-containing compounds. osti.govresearchgate.net This makes it an excellent choice for analyzing anilines, minimizing interference from other non-nitrogenous compounds in the sample matrix. epa.gov EPA Method 8131 utilizes a GC-NPD system for the determination of aniline (B41778) and its derivatives in environmental samples. epa.gov The method often involves a solvent exchange to toluene (B28343) prior to analysis to optimize performance. epa.gov Research has shown that GC-NPD can determine a wide variety of anilines at low parts-per-billion (ppb) levels in industrial wastewater. epa.gov

The choice of capillary column is also critical for achieving good separation of aniline isomers. Fused silica (B1680970) capillary columns, such as those coated with SE-54, are commonly employed. epa.govepa.gov

Table 1: Example GC Conditions for Halogenated Aniline Analysis

ParameterCondition
Instrument Gas Chromatograph with ECD or NPD
Column Fused silica capillary column (e.g., SE-54)
Injection Mode Splitless
Carrier Gas Helium or Nitrogen
Detector Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD)

This table provides a general example of GC conditions. Specific parameters would be optimized based on the exact analytical requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a significant advantage for analyzing polar compounds like anilines as it often does not require derivatization. oup.comoup.com This simplifies sample preparation and avoids potential issues with derivatization efficiency and stability.

Reverse-phase HPLC using a C18 bonded phase column is a common approach for separating halogenated anilines. oup.comoup.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. oup.comsielc.com

Detection in HPLC can be achieved using various detectors:

UV Detector: UV detection is a robust and widely available technique. oup.comoup.com While less sensitive than electrochemical detection, it can be effective for quantities greater than 10 nanograms. oup.com

Electrochemical Detector (ECD): This detector offers high sensitivity and selectivity for electrochemically active compounds like anilines, allowing for the detection of sub-nanogram quantities. oup.comoup.com

Diode Array Detector (DAD): A DAD provides spectral information, which can aid in compound identification and purity assessment. A study on rice pesticides, including the metabolite 3,4-dichloroaniline (B118046), utilized HPLC-DAD for simultaneous determination. researchgate.net

Table 2: Example HPLC Conditions for Halogenated Aniline Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18 reverse-phase column
Mobile Phase Acetonitrile/Water gradient with acid modifier (e.g., formic acid)
Detector UV, DAD, or Electrochemical Detector

This table provides a general example of HPLC conditions. Specific parameters would be optimized based on the exact analytical requirements.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not extensively detailed in the provided context, the principles of HPLC are directly applicable. Methods developed for HPLC can often be transferred to UPLC systems to take advantage of the enhanced performance, allowing for faster analysis times, which is particularly beneficial for high-throughput screening. sielc.com

Mass Spectrometry (MS) Based Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (GC or LC), it provides highly specific and sensitive detection and identification of compounds.

GC-MS for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive tool for the identification of volatile and semi-volatile compounds. It is frequently recommended as a confirmatory technique for results obtained by GC with selective detectors. epa.gov In GC-MS, the separated compounds from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a fragmentation pattern unique to the compound, serves as a "chemical fingerprint," allowing for unambiguous identification by comparison to spectral libraries or reference standards. google.com

GC-MS is also invaluable for assessing the purity of synthesized this compound and for identifying byproducts in chemical reactions. For instance, in the synthesis of related compounds, GC-MS has been used to confirm the purity of intermediates and final products, with purities often exceeding 95% or 97%. google.com

LC-MS/MS for Trace Analysis and Metabolite Identification in Environmental Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the technique of choice for the trace analysis of polar and semi-polar compounds in complex environmental matrices. arxiv.org This is highly relevant for this compound, which may be present as a metabolite of pesticides or as an industrial contaminant. oup.comoup.com

In an LC-MS/MS system, the LC separates the compounds, which are then ionized (often using electrospray ionization, ESI) and introduced into the first mass analyzer. A specific precursor ion corresponding to the target analyte is selected and then fragmented in a collision cell. The resulting product ions are then detected in a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity, minimizing matrix effects and allowing for quantification at very low levels (ng/g or ng/L). arxiv.org

LC-MS/MS is particularly powerful for identifying metabolites of parent compounds in environmental samples. For example, it has been used to determine pesticide degradates in water samples and to analyze for dichloroanilines as metabolites of various herbicides and fungicides. usgs.govepa.gov The development of multi-residue methods allows for the simultaneous analysis of a large number of pesticides and their metabolites, including compounds like dichloroanilines. researchgate.net

Spectroscopic Quantitative Analysis Methods

In research environments, the quantitative analysis of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a rapid, accessible, and often non-destructive means for quantification. While a specific, validated spectroscopic method for the direct quantitative analysis of this compound is not extensively documented in publicly available literature, methods can be developed based on the known spectroscopic properties of anilines and their halogenated derivatives.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds. The aromatic ring and the amino group in this compound constitute a chromophore that absorbs ultraviolet radiation. The principles of the Beer-Lambert Law can be applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A common approach involves dissolving a precisely weighed amount of this compound in a suitable solvent, such as ethanol (B145695) or methanol, to prepare a stock solution. Serial dilutions are then made to prepare calibration standards. The UV absorption spectrum is recorded for these standards to determine the wavelength of maximum absorbance (λmax). The absorbance of each standard at the λmax is then measured and a calibration curve of absorbance versus concentration is plotted. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

For related compounds like aniline and its derivatives, analytical methods have been developed that could be adapted for this compound. For instance, a method for the simultaneous determination of aniline and 2-nitroaniline (B44862) in tap water samples utilized derivative spectrophotometry to resolve spectral overlap. tiu.edu.iq This technique could be valuable in research settings where this compound might be present in a mixture with other UV-absorbing species.

Derivative Spectrophotometry

First or second-order derivative spectrophotometry can enhance the resolution of overlapping spectral bands and reduce the impact of background interference. This is particularly useful when analyzing samples where the matrix itself has significant UV absorbance. For the simultaneous determination of aniline and 2-nitroaniline, the zero-crossing technique in first and second derivative spectrophotometry was successfully applied. tiu.edu.iq A similar approach could be validated for this compound in complex matrices.

Method Development and Validation Parameters

The development and validation of a spectroscopic method for the quantitative analysis of this compound would involve establishing several key parameters. Based on methods for similar analytes, the following provides an illustrative example of what these parameters might entail.

ParameterExample Value/RangeDescription
Wavelength (λmax) ~290-310 nmThe wavelength at which the compound exhibits maximum absorbance in a given solvent. This would need to be determined experimentally.
Linearity Range 1.0 - 20.0 µg/mLThe concentration range over which the absorbance is directly proportional to the concentration of the analyte. tiu.edu.iq
Molar Absorptivity (ε) To be determinedA measure of how strongly the chemical species absorbs light at a particular wavelength.
Limit of Detection (LOD) 0.03 - 0.06 µg/mLThe lowest concentration of the analyte that can be reliably detected. tiu.edu.iq
Limit of Quantification (LOQ) 0.25 - 0.57 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. tiu.edu.iq
Recovery 97% - 103%The percentage of the true amount of analyte that is detected by the analytical method. tiu.edu.iq
Precision (RSD%) < 5%The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. tiu.edu.iq

Considerations for Method Development

The choice of solvent is critical as it can influence the λmax and the molar absorptivity. Solvents like methanol, ethanol, and acetonitrile are common choices. The pH of the solution can also affect the UV spectrum of anilines due to the protonation of the amino group. Therefore, buffering the solution may be necessary to ensure consistent and reproducible results.

Furthermore, derivatization reactions can be employed to enhance sensitivity and selectivity. A widely used method for the determination of primary aromatic amines is the diazotization-coupling reaction. acs.org In this approach, the primary amine is first diazotized with nitrous acid, and the resulting diazonium salt is then coupled with a suitable chromogenic agent to form a highly colored azo dye, which can be measured spectrophotometrically in the visible region. This would shift the measurement to longer wavelengths, reducing interference from other UV-absorbing compounds.

For instance, a flow injection spectrophotometric method for the determination of oxymetazoline (B75379) involved a diazotization reaction with 4-chloroaniline (B138754) to produce an orange dye with a maximum absorption at 483 nm. ajol.info A similar strategy could be developed for this compound.

Fluorescence Spectroscopy

While UV-Vis spectrophotometry is a primary technique, fluorescence spectroscopy could also be explored. Many aromatic molecules fluoresce, and this technique can offer higher sensitivity and selectivity than absorption spectroscopy. The native fluorescence of this compound would need to be investigated. However, the presence of heavy atoms like bromine and chlorine can sometimes quench fluorescence. libretexts.org If native fluorescence is weak, derivatization with a fluorescent tag could be an alternative analytical strategy.

Role of 5 Bromo 2,3 Dichloroaniline in Specialized Academic Research Areas

Precursor in Advanced Synthetic Organic Chemistry

The strategic placement of three halogen atoms and an amino group on the benzene (B151609) ring makes 5-Bromo-2,3-dichloroaniline a valuable starting material for the construction of complex molecular architectures.

Building Block for Ligands in Catalysis Research

While direct studies detailing the synthesis of catalytic ligands from this compound are not extensively documented, the broader class of polychlorinated anilines is recognized for its utility in creating ligands for transition metal catalysis. The electronic properties and steric hindrance offered by the halogen atoms can be exploited to fine-tune the catalytic activity and selectivity of metal complexes. For instance, related 2,3-dichloroaniline (B127971) derivatives are used to synthesize specialized phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings. acs.org These reactions are fundamental in creating carbon-carbon bonds, essential for the synthesis of pharmaceuticals and functional materials. The presence of the additional bromo-substituent in this compound offers a potential site for further selective functionalization, allowing for the creation of multidentate or electronically distinct ligands that could influence the coordination sphere of a metal catalyst in a predictable manner. acs.org

Synthesis of Complex Organic Molecules with Tunable Properties

The aniline (B41778) functional group of this compound serves as a key handle for a variety of chemical transformations, including diazotization and coupling reactions, enabling the introduction of a wide range of other functional groups. The halogen atoms not only influence the reactivity of the aniline but can also be selectively replaced or modified through various cross-coupling methodologies. This multi-functional nature allows for the synthesis of complex organic molecules with precisely controlled (tunable) electronic and photophysical properties. For example, the incorporation of such halogenated aniline moieties into larger conjugated systems, like azo dyes or Schiff bases, can significantly impact their absorption and emission spectra, making them suitable for applications as molecular sensors or in optical materials. researchgate.netresearchgate.net The synthesis of 2,3-dihaloanilines is noted as a crucial step in preparing precursors for functionalized indoles, which are core structures in many pharmaceutically active compounds. acs.org

Environmental Fate and Biotransformation Research

The presence of multiple halogen atoms on an aromatic ring makes this compound a compound of interest in studies of environmental persistence and microbial degradation. Halogenated anilines are known environmental contaminants originating from the breakdown of pesticides and other industrial chemicals.

Anaerobic Dechlorination and Debromination Studies by Microbial Systems

Research on the anaerobic biodegradation of halogenated aromatic compounds has shown that microorganisms are capable of using these substances as electron acceptors in a process known as dehalorespiration. nih.govnih.gov Studies on various dichloroanilines have demonstrated that anaerobic microbial consortia can reductively remove chlorine atoms from the aromatic ring. epa.gov For instance, the dechlorination of 2,3-dichloroaniline has been observed, proceeding through intermediates like 2-chloroaniline (B154045) and 3-chloroaniline (B41212) before eventual conversion to aniline. capes.gov.br While specific studies on this compound are scarce, the principles of reductive dehalogenation suggest that both debromination and dechlorination could occur. The position of the halogens is a critical factor in determining the rate and pathway of degradation. epa.govresearchgate.net Generally, meta- and para-positioned halogens are more readily removed than those in the ortho position. nih.gov Therefore, it is plausible that microbial systems could sequentially remove the bromine and chlorine atoms from this compound under anaerobic conditions.

Identification of Environmental Transformation Products

The biotransformation of polychlorinated anilines can lead to the formation of various intermediate products. Under anaerobic conditions, the primary transformation products of this compound would likely be various isomers of bromochloroanilines, dichloroanilines, chloroanilines, and ultimately aniline, resulting from sequential dehalogenation. capes.gov.brnih.gov For example, the degradation of 2,3,4-trichloroaniline (B50295) has been shown to yield both 2,4- and 3,4-dichloroaniline (B118046). nih.gov Under aerobic conditions, the degradation pathways are different, often involving dioxygenase enzymes that hydroxylate the aromatic ring, leading to catechols which can then undergo ring cleavage. researchgate.net The identification of these transformation products is crucial for a complete understanding of the environmental risk, as some daughter compounds can be more mobile or toxic than the parent molecule.

Supramolecular Chemistry and Crystal Engineering Applications

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via the -NH2 group) and halogen bonding (via the -Br and -Cl atoms), makes it a candidate for use in supramolecular chemistry and crystal engineering. These interactions can be used to direct the self-assembly of molecules into well-defined, ordered structures in the solid state.

While direct crystal engineering studies utilizing this compound are not prevalent in the literature, research on analogous structures provides insight into its potential. For example, the crystal structure of 5-Bromo-1,3-dichloro-2-iodobenzene, a closely related compound, has been reported, highlighting the importance of halogen...halogen interactions in dictating the packing arrangement. iitm.ac.in The interplay between hydrogen bonds from the aniline group and halogen bonds from the chloro and bromo substituents could be used to design complex supramolecular architectures, such as tapes, sheets, or three-dimensional networks. mdpi.comresearchgate.net The study of such assemblies is fundamental to the development of new materials with tailored properties, including porous solids for gas storage or materials with specific optical or electronic characteristics.

Future Research Directions and Emerging Opportunities for 5 Bromo 2,3 Dichloroaniline Research

Development of More Efficient and Greener Synthetic Protocols

The industrial viability and broader laboratory application of 5-Bromo-2,3-dichloroaniline hinge on the availability of efficient, cost-effective, and environmentally benign synthetic methods. Current research trajectories are moving away from classical multi-step syntheses, which often involve harsh reagents and generate significant waste, toward more sophisticated and sustainable approaches.

Future efforts will likely concentrate on the following areas:

Catalytic Hydrogenation: The reduction of corresponding nitroaromatic precursors is a common method for synthesizing anilines. wikipedia.orgwikipedia.org Research is focused on developing highly selective and reusable heterogeneous catalysts (e.g., based on palladium, platinum, or nickel) that can operate under milder conditions (lower temperature and pressure), thereby reducing energy consumption. nih.govprepchem.com The use of photocatalysis, which employs light energy to drive the reduction, represents a particularly green avenue, potentially using ambient conditions. nih.gov

Advanced Halogenation Techniques: The regioselective introduction of bromine and chlorine atoms onto the aniline (B41778) scaffold is a significant challenge. Future protocols may involve the use of novel, less hazardous halogenating agents, such as N-bromosuccinimide (NBS), replacing elemental bromine. google.com Catalytic methods that can precisely control the position of halogenation on the aromatic ring are highly sought after to minimize the formation of isomeric byproducts and simplify purification.

Continuous Flow Chemistry: The adoption of continuous flow reactors, such as tubular reactors, for diazotization and other key synthetic steps can offer substantial improvements in safety, consistency, and yield. google.com This technology allows for precise control over reaction parameters and minimizes the accumulation of potentially unstable intermediates, making processes more suitable for industrial-scale production. google.com

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot) or in a cascade (tandem) can drastically improve efficiency by reducing intermediate isolation steps, solvent usage, and waste generation. nih.govbohrium.com For instance, a process involving a palladium-catalyzed coupling followed by an intramolecular cyclization could be developed to build complex heterocyclic structures from this compound in a single operation. bohrium.com

Synthetic StrategyPotential AdvantagesRelevant Research Area
Catalytic HydrogenationMilder reaction conditions, catalyst reusability, reduced waste.Greener synthesis of anilines from nitroarenes. nih.gov
Advanced HalogenationHigher regioselectivity, use of safer reagents, minimized byproducts.Selective functionalization of aromatic rings. google.com
Continuous Flow ChemistryEnhanced safety, improved process control, scalability.Industrial chemical manufacturing. google.com
One-Pot ReactionsIncreased efficiency, reduced solvent use, minimized purification steps.Tandem catalysis and multicomponent reactions. nih.govbohrium.com

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The trifunctional nature of this compound provides a rich platform for exploring novel chemical reactions. The presence of the amino group alongside bromine and chlorine atoms allows for orthogonal chemical modifications, where each site can be addressed independently.

Key opportunities include:

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. uzh.chresearchgate.net These reactions are fundamental for constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex pharmaceutical intermediates and organic electronic materials. Research will focus on developing catalyst systems that are efficient for this electron-deficient substrate and can selectively activate the C-Br bond over the C-Cl bonds.

Directed Ortho-Metalation: The amine group can direct metallating agents (like organolithium reagents) to its ortho positions. While the 2-position is blocked, this directing effect could be exploited in conjunction with the electronic properties of the halogen substituents to achieve selective functionalization at the C6 position.

Catalytic C-H Activation: Modern catalytic methods are increasingly able to functionalize "unactivated" C-H bonds. Future work could explore the direct catalytic coupling of the C-H bond at the C6 position of this compound, bypassing the need for pre-functionalization and offering a more atom-economical synthetic route.

Synthesis of N-Heterocycles: Anilines are crucial precursors for a vast range of nitrogen-containing heterocyclic compounds like indoles and quinolines. researchgate.netgoogle.com The specific substitution pattern of this compound could be leveraged to synthesize novel, highly functionalized heterocyclic systems with potential applications in medicinal chemistry and materials science.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting molecular behavior, thereby accelerating the discovery of new reactions and materials. For this compound, computational modeling offers several promising avenues of investigation.

Predicting Reactivity and Regioselectivity: Methods like Density Functional Theory (DFT) can be used to calculate the electron density at different positions on the aromatic ring. nih.govacs.org This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic reactions. DFT can also model transition states to predict the kinetic feasibility of different reaction pathways, such as in competitive C-Br versus C-Cl bond activation in cross-coupling reactions.

Modeling Intermolecular Interactions: The amine group (a hydrogen-bond donor) and the halogen atoms (potential halogen-bond donors) make this compound an interesting candidate for supramolecular chemistry. nih.govacs.org Computational modeling can predict how this molecule will interact with other molecules to form cocrystals or self-assemble into larger architectures. nih.gov Calculations of molecular electrostatic potential surfaces are particularly useful for identifying sites of strong intermolecular interactions. acs.org

In Silico Design of Functional Materials: Computational tools can predict the electronic and optical properties of hypothetical molecules derived from this compound. researchgate.net For example, modeling can be used to estimate the HOMO-LUMO gap, dipole moment, and hyperpolarizability of polymers or dyes incorporating this aniline unit, helping to identify promising candidates for applications in electronics and photonics before undertaking extensive synthetic work. researchgate.netacs.org

Computational MethodApplication for this compoundPredicted Properties
Density Functional Theory (DFT)Reaction mechanism analysis, transition state modeling.Reaction energy barriers, kinetic feasibility. nih.govacs.org
Molecular Electrostatic Potential (MEP)Mapping charge distribution, predicting non-covalent interactions.Hydrogen and halogen bonding sites, cocrystal formation. acs.org
Time-Dependent DFT (TD-DFT)Simulating electronic absorption spectra.Optical properties, HOMO-LUMO gap, potential colors. researchgate.net

Integration into New Material Science Architectures and Functional Systems

The unique electronic and structural features of this compound make it an attractive building block for a new generation of functional materials.

Crystal Engineering and Supramolecular Chemistry: As a bifunctional donor of both hydrogen and halogen bonds, this compound can be used to construct highly ordered crystalline materials (cocrystals) with specific network architectures. nih.govacs.org The interplay between these non-covalent interactions can be used to fine-tune the physical properties of the resulting materials, such as melting point, solubility, and even solid-state fluorescence.

Polymer Science: Substituted anilines can be polymerized to form materials analogous to polyaniline, which is known for its electrical conductivity. The incorporation of this compound as a monomer or co-monomer could lead to new polymers with modified properties. sigmaaldrich.com The heavy halogen atoms could enhance properties like thermal stability and flame retardancy, or alter the polymer's electronic characteristics and solubility.

Precursors for Pigments and Dyes: Dichloroanilines are established precursors to organic pigments. wikipedia.org The specific substitution pattern of this compound offers a scaffold to develop novel colorants. The combination of electron-donating (amine) and electron-withdrawing (halogen) groups on the benzene (B151609) ring is a classic design principle for creating chromophores.

Corrosion Inhibition: Aniline oligomers and polymers have been investigated for their ability to inhibit metal corrosion. acs.org Halogen-capped aniline trimers, for example, represent a class of molecules with potential in this area. acs.org Derivatives of this compound could be synthesized and evaluated as protective coatings or additives for anti-corrosion formulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.